molecular formula C19H16BrN5O3S B4040793 10-bromo-6-(3-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

10-bromo-6-(3-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B4040793
M. Wt: 474.3 g/mol
InChI Key: KAENXVMDHCEVJL-UHFFFAOYSA-N
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Description

10-bromo-6-(3-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a useful research compound. Its molecular formula is C19H16BrN5O3S and its molecular weight is 474.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 473.01572 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Drug Development

Compounds similar to the specified chemical structure are often key intermediates in the synthesis of complex molecules with potential pharmacological activities. For example, the practical synthesis of orally active CCR5 antagonists involves complex heterocyclic structures that are pivotal in the development of therapies for conditions like HIV (T. Ikemoto et al., 2005). Such synthetic routes underscore the importance of bromo- and nitro-substituted compounds in accessing new drug candidates.

Heterocyclic Chemistry and Antitumor Agents

Research on heterocyclic chemistry often explores the synthesis of novel compounds with potential antitumor properties. The creation of triazine and triazepine derivatives, for instance, highlights the role of nitrogen heterocycles in developing new therapeutic agents with antitumor activity (M. Badrey & Sobhi M. Gomha, 2012). Such studies are fundamental in expanding the arsenal against cancer by exploring the biological activities of novel synthetic molecules.

Material Sciences and Luminescent Polymers

In material sciences, the synthesis of luminescent covalent-organic polymers using bromophenyl derivatives demonstrates the utility of bromo-substituted compounds in creating advanced materials. These materials have applications in detecting nitroaromatic explosives, showcasing the intersection of organic synthesis and practical applications in safety and security technologies (Zhonghua Xiang & D. Cao, 2012).

Properties

IUPAC Name

10-bromo-6-(3-nitrophenyl)-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5O3S/c1-2-8-29-19-22-18-16(23-24-19)14-10-12(20)6-7-15(14)21-17(28-18)11-4-3-5-13(9-11)25(26)27/h3-7,9-10,17,21H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAENXVMDHCEVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC(=CC=C4)[N+](=O)[O-])N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-bromo-6-(3-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 2
Reactant of Route 2
10-bromo-6-(3-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 3
Reactant of Route 3
10-bromo-6-(3-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 4
Reactant of Route 4
10-bromo-6-(3-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 5
10-bromo-6-(3-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Reactant of Route 6
Reactant of Route 6
10-bromo-6-(3-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

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